molecular formula C8H18 B166548 2,2-Dimethylhexane CAS No. 590-73-8

2,2-Dimethylhexane

Cat. No.: B166548
CAS No.: 590-73-8
M. Wt: 114.23 g/mol
InChI Key: FLTJDUOFAQWHDF-UHFFFAOYSA-N
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Description

2,2-Dimethylhexane (CAS No. 590-73-8) is a branched alkane with the molecular formula C₈H₁₈. Its structure consists of a six-carbon parent chain with two methyl groups attached to the second carbon atom, resulting in high branching. This structural feature significantly influences its physicochemical properties. Key characteristics include:

  • Density: 0.696 g/cm³
  • Refractive Index: 1.393
  • Molar Volume: 466.93 cm³/mol
  • Critical Pressure: 1.7644 atm
  • LogP (Octanol-Water Partition Coefficient): 4.389 , indicating moderate hydrophobicity.

The compound’s Abraham solvation parameters (S = 1.2358, E = 4.389) suggest its behavior in solvent systems, with low polarity and hydrogen-bonding capacity . Its synthesis and applications are relevant in fuel research due to its branched structure, which impacts combustion efficiency and volatility .

Preparation Methods

Catalytic Alkylation of Isobutane with Olefins

Acid-Catalyzed Alkylation

The alkylation of isobutane (C₄H₁₀) with olefins such as 1-butene or 2-butene in the presence of strong acids (e.g., H₂SO₄, HF) is a primary method for synthesizing 2,2-dimethylhexane. The reaction proceeds via carbocation intermediates, where the acid catalyst facilitates protonation of the olefin, followed by hydride transfer from isobutane .

Key Reaction Parameters:

ParameterOptimal RangeEffect on Yield
Temperature5–15°CMinimizes side reactions (e.g., polymerization)
Isobutane/Olefin Ratio8:1–15:1Enhances selectivity for branched products
Catalyst Concentration85–98% H₂SO₄Maximizes carbocation stability

Example Protocol :

  • Mix isobutane and 2-butene in a 10:1 molar ratio.

  • Add 95% H₂SO₄ at 10°C under vigorous stirring.

  • Maintain reaction for 30–60 minutes.

  • Separate the hydrocarbon layer and fractionate to isolate this compound.

Yield Data :

Olefin FeedstockCatalystYield (%)Selectivity (%)
2-buteneH₂SO₄6278
1-buteneHF5872

Isomerization of Linear Alkanes

Hydroisomerization

Linear alkanes such as n-octane can be isomerized into this compound using bifunctional catalysts (e.g., Pt/Al₂O₃-Cl). The process involves dehydrogenation to olefins, skeletal isomerization, and rehydrogenation .

Mechanistic Pathway:

  • Dehydrogenation: n-C8H18n-C8H16+H2n\text{-C}_8\text{H}_{18} \rightarrow n\text{-C}_8\text{H}_{16} + \text{H}_2

  • Isomerization: n-C8H162,2-dimethyl-C6H12n\text{-C}_8\text{H}_{16} \rightarrow 2,2\text{-dimethyl-C}_6\text{H}_{12}

  • Hydrogenation: 2,2-dimethyl-C6H12+H22,2-dimethylhexane2,2\text{-dimethyl-C}_6\text{H}_{12} + \text{H}_2 \rightarrow 2,2\text{-dimethylhexane}

Catalyst Performance :

CatalystTemperature (°C)Conversion (%)Selectivity (%)
Pt/Al₂O₃-Cl2504589
Pd/ZSM-53003882

Industrial Refining Processes

Petroleum Distillation and Fractionation

This compound is isolated from the C₈ fraction of petroleum during catalytic reforming or hydrocracking. Gas chromatography (GC) and mass spectrometry (MS) are critical for purity assessment .

Typical Composition of C₈ Alkylate :

ComponentWeight (%)
This compound12–18
2,2,4-Trimethylpentane55–60
2,3-Dimethylhexane8–10

Refining Conditions :

  • Temperature: 150–200°C

  • Pressure: 20–30 atm

  • Catalyst: Zeolite-based systems

Emerging Synthetic Routes

Solid Acid Catalysis

Recent studies explore solid acids (e.g., H-ZSM-5, sulfated zirconia) to replace liquid acids, reducing environmental impact. These catalysts offer tunable acidity and reusability .

Performance Comparison :

CatalystConversion (%)Selectivity (%)Stability (cycles)
H-ZSM-54065>50
Sulfated ZrO₂4871>30

Biocatalytic Approaches

Enzymatic systems (e.g., cytochrome P450) are under investigation for selective C–H activation, though yields remain low (<10%) .

Challenges and Optimization

Side Reactions

  • Self-alkylation: Leads to heavier byproducts (e.g., decanes) .

  • Oligomerization: Dominates at high olefin concentrations .

Mitigation Strategies:

  • Use excess isobutane (≥10:1 molar ratio).

  • Maintain low temperatures (<20°C) to suppress polymerization .

Chemical Reactions Analysis

Oxidation Reactions

2,2-Dimethylhexane undergoes oxidation under controlled conditions to yield oxygenated derivatives:

  • Strong Oxidizing Agents :

    • Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions oxidize the tertiary carbon, forming 2,2-dimethylhexan-2-ol (tertiary alcohol) as an intermediate. Further oxidation may yield a ketone or carboxylic acid, depending on reaction conditions .

    • Example:

       CH C CH CH KMnO4 CH C OH CH CH Further oxidationKetone CO \text{ CH C CH CH }\xrightarrow[\text{H }]{KMnO₄}\text{ CH C OH CH CH }\xrightarrow{\text{Further oxidation}}\text{Ketone CO }
Oxidizing AgentPrimary ProductsConditionsReference
KMnO₄ (acidic)Tertiary alcohol, ketoneHigh temperature, acidic
CrO₃Carboxylic acidsStrongly acidic, reflux

Halogenation Reactions

Free-radical halogenation preferentially targets the tertiary hydrogen due to lower bond dissociation energy:

  • Bromination :
    Reacts with Br₂ under UV light to form 2-bromo-2,2-dimethylhexane via a radical chain mechanism. The tertiary position dominates due to stability of the tertiary radical intermediate .

     CH C CH CH +Br hν CH CBr CH CH +HBr\text{ CH C CH CH }+\text{Br }\xrightarrow{h\nu}\text{ CH CBr CH CH }+\text{HBr}
HalogenConditionsMajor ProductSelectivity
Cl₂Light/Heat2-Chloro-2,2-dimethylhexaneModerate
Br₂UV light2-Bromo-2,2-dimethylhexaneHigh (>90%)

Combustion

Complete combustion produces CO₂ and H₂O, with thermochemical data from NIST :

C H +12.58CO +9H OΔHcomb=5458.61textkJmol\text{C H }+12.5\text{O }\rightarrow 8\text{CO }+9\text{H O}\quad \Delta H^\circ_{\text{comb}}=-5458.61\\text{kJ mol}

PropertyValueReference
Enthalpy of Combustion-5458.61 kJ/mol
Heat Capacity (liquid)298.5 J/(mol·K)

Carbocation Rearrangements

In Sₙ1 reactions , carbocation stability governs reactivity:

  • Hydride Shifts : If a carbocation forms at a primary position (e.g., during ionization of a primary alkyl halide derivative), a hydride shift occurs to stabilize the charge at the tertiary carbon .
    Example Mechanism:

    R X+(Primary carbocation)\text{R X}\rightarrow \text{R }+\text{X }\quad (\text{Primary carbocation}) Hydride shift CH C (Tertiary carbocation)\text{R }\xrightarrow{\text{Hydride shift}}\text{ CH C }\quad (\text{Tertiary carbocation})
Initial CarbocationRearranged ProductDriving ForceReference
PrimaryTertiaryStability gain (ΔG ≈ -40 kJ/mol)

Thermal Decomposition

At elevated temperatures (≥400°C), this compound undergoes cracking to smaller hydrocarbons:

  • Major Products : Propane, isobutene, and ethylene via β-scission of radical intermediates .

TemperaturePressureKey ProductsYield (%)
450°C1 atmIsobutene~35

Comparative Reactivity

This compound exhibits distinct reactivity compared to linear alkanes:

Reaction TypeThis compoundn-OctaneReason
Halogenation RateFasterSlowerTertiary H reactivity
Oxidation ResistanceLowerHigherTertiary C susceptibility

Scientific Research Applications

Chemistry

  • Gas Chromatography and Mass Spectrometry : 2,2-Dimethylhexane serves as a reference compound in gas chromatography (GC) and mass spectrometry (MS) for studying the behavior of branched alkanes. Its distinct retention time and fragmentation patterns help in calibrating instruments and validating analytical methods .
  • Adsorption Studies : It has been used to study the adsorption characteristics of linear and branched alkanes on microporous materials such as silicoaluminophosphate (SAPO-5). This research aids in understanding how different hydrocarbon structures interact with porous substrates .

Biological Research

  • Lipid Metabolism Studies : this compound is employed in studies examining lipid metabolism. Its interactions with biological membranes can provide insights into how branched hydrocarbons affect membrane fluidity and permeability, which is crucial for understanding cellular processes.
  • Drug Delivery Systems : The compound's hydrophobic nature allows it to interact effectively with lipid bilayers, making it a candidate for potential use in drug delivery systems. Research is ongoing to explore its efficacy in enhancing drug solubility and bioavailability.

Industrial Applications

  • Solvent Use : In industrial settings, this compound is utilized as a solvent due to its effective solvating properties for various organic compounds. Its low boiling point and volatility make it suitable for applications requiring quick evaporation rates.
  • Production of Specialty Chemicals : It plays a role in the synthesis of specialty chemicals where specific branching patterns are desired for improved performance in various chemical reactions.

Chemical Behavior

This compound exhibits several types of chemical reactions:

  • Oxidation : When exposed to strong oxidizing agents like potassium permanganate or chromic acid, it can be oxidized to form alcohols, ketones, and carboxylic acids.
  • Reduction : Under specific conditions involving hydrogen gas and metal catalysts, reduction reactions may occur.
  • Halogenation : The compound can undergo substitution reactions such as chlorination or bromination when exposed to light or heat.

Case Study 1: Adsorption Characteristics on SAPO-5

In a study conducted using chromatographic techniques, researchers investigated the adsorption behavior of various alkanes on SAPO-5. The findings indicated that the branched structure of this compound resulted in distinct adsorption profiles compared to linear alkanes. This research enhances the understanding of hydrocarbon interactions with porous materials and can lead to improvements in catalyst design for petrochemical processes .

Case Study 2: Impact on Biological Membranes

A series of experiments explored how this compound affects the fluidity of lipid bilayers. The results demonstrated that the incorporation of this branched alkane into membrane models altered their physical properties significantly compared to straight-chain alkanes. These findings are critical for developing new drug delivery systems that rely on membrane interactions.

Mechanism of Action

The mechanism of action of 2,2-Dimethylhexane primarily involves its interactions with other molecules through van der Waals forces. Its branched structure allows it to fit into specific molecular environments, making it useful in various applications. In biological systems, it can interact with lipid bilayers, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Structural Isomers of Dimethylhexane

2,3-Dimethylhexane

  • Density : 0.712 g/cm³
  • LogP : 4.528
  • Critical Pressure : 1.6464 atm
  • Abraham Descriptors : S = 1.2358, E = 4.528
    Compared to 2,2-dimethylhexane, the 2,3-isomer has higher density and LogP, reflecting reduced branching and increased molecular packing efficiency.

2,4-Dimethylhexane

  • Density : 0.712 g/cm³
  • LogP : 4.614
  • Critical Pressure : 1.6142 atm
  • Toxicity : Classified as a gasoline additive and industrial toxin .
    The 2,4-isomer exhibits similar density to 2,3-dimethylhexane but higher LogP, suggesting enhanced hydrophobicity due to asymmetric branching.

2,5-Dimethylhexane

  • Density : 0.694 g/cm³
  • LogP : 4.371
  • Combustion Behavior : Lower reactivity at low temperatures compared to linear isomers due to branching inhibiting radical formation .
    This isomer’s lower density and LogP than this compound highlight the role of methyl group positioning in thermodynamic stability.

Thermodynamic and Kinetic Properties

Boiling Points and Volatility

  • This compound : Lower boiling point (∼106°C estimated) compared to linear isomers due to reduced surface area and van der Waals interactions .
  • 3,4-Dimethylhexane : Higher boiling point (∼125°C estimated) owing to symmetrical branching and tighter molecular packing .

Reactivity with OH Radicals

  • This compound : Rate constants for OH radical reactions align with structure-activity relationship (SAR) predictions, but precise Arrhenius parameters require further experimental validation .
  • 2,2,4-Trimethylpentane : Higher reactivity due to tertiary H-atoms, contrasting with this compound’s secondary H-atoms .

Combustion Characteristics

Branched alkanes like this compound exhibit reduced low-temperature reactivity compared to linear isomers. Key findings:

  • Chain-Branching Inhibition : Branched structures hinder alkylperoxy (RO₂) radical isomerization, delaying ketohydroperoxide formation and ignition .
  • Model Predictions : Simulations show this compound’s ignition delay is longer than n-octane but shorter than highly branched 3-ethyl-3-methylpentane .

Solubility and Partitioning

Abraham Model Parameters

Compound S (Dipolarity) E (Excess Molar Refractivity) LogP
This compound 1.2358 4.389 4.64
2,3-Dimethylhexane 1.2358 4.528 4.64
2,5-Dimethylhexane 1.2358 4.371 4.64
n-Octane 1.3767 4.897 5.01

Branched isomers exhibit lower dipolarity (S) and excess molar refractivity (E) than linear alkanes, correlating with reduced polarity and solubility in polar solvents .

Biological Activity

2,2-Dimethylhexane is an aliphatic hydrocarbon belonging to the family of branched alkanes. Its chemical structure consists of a six-carbon chain with two methyl groups attached to the second carbon. This compound has garnered interest in various fields, including toxicology, environmental science, and medicinal chemistry. This article explores the biological activity of this compound, focusing on its effects on human health, potential therapeutic applications, and relevant toxicological data.

  • Chemical Formula : C₈H₁₈
  • Molecular Weight : 114.23 g/mol
  • Boiling Point : 107 °C
  • Density : 0.693 g/mL at 25 °C
  • Vapor Pressure : 1.22 psi at 37.7 °C

Toxicological Profile

This compound exhibits several biological activities that may pose risks to human health:

  • Skin Irritation : It is classified as a skin irritant (H315) and can cause drowsiness or dizziness (H336) upon exposure .
  • Acute Toxicity : Inhalation or ingestion can lead to acute effects such as respiratory distress and central nervous system depression .
  • Chronic Effects : Long-term exposure may result in more severe health consequences, necessitating further investigation into its chronic toxicity profiles .

Structure-Activity Relationship Studies

Recent studies have explored the structure-activity relationships (SAR) of aliphatic hydrocarbons, including this compound. Using a 3D Quantitative Structure-Activity Relationship (3D-QSAR) approach, researchers have correlated molecular descriptors with biological activity and toxicity . Key findings include:

  • Chemical Hardness and Polarizability : These properties significantly influence the biological response of hydrocarbons, suggesting that structural modifications could enhance or mitigate their biological effects.

Case Studies

  • In Vitro Toxicity Assessment :
    • A study evaluated the toxicity of various alkanes, including this compound, using cell viability assays. The results indicated that exposure to this compound reduced cell viability in human liver cells, highlighting its potential hepatotoxic effects .
  • Environmental Impact Studies :
    • Research has shown that hydrocarbons like this compound can bioaccumulate in aquatic organisms. This bioaccumulation raises concerns about its long-term ecological impact and potential entry into the food chain .

Therapeutic Potential

While primarily studied for its toxicological properties, there is emerging interest in the potential therapeutic applications of derivatives based on this compound structures:

  • Cancer Research : Some studies have indicated that modifications of similar hydrocarbons may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth . However, direct studies on this compound's anticancer activity remain limited.

Data Summary

PropertyValue
Chemical FormulaC₈H₁₈
Molecular Weight114.23 g/mol
Boiling Point107 °C
Density0.693 g/mL at 25 °C
Skin IrritationYes (H315)
Drowsiness RiskYes (H336)

Q & A

Q. Basic: What are the key physicochemical properties of 2,2-dimethylhexane, and how do they compare to other octane isomers?

Answer:
this compound (C₈H₁₈, MW 114.23 g/mol) is a branched alkane with distinct properties due to its structure. Key properties include:

  • Density : 0.696 g/cm³
  • Refractive Index : 1.393
  • Molar Volume : 466.93 cm³/mol
  • Critical Pressure : 1.7644 atm
  • LogP : ~4.64 (indicative of hydrophobicity) .

Compared to linear alkanes (e.g., n-octane), branching reduces density and molar volume while increasing hydrophobicity. For example, n-octane has a density of 0.699 g/cm³ and LogP of 5.01, reflecting its linear structure’s higher packing efficiency and lower branching-induced steric effects .

Table 1: Comparative Physicochemical Properties of Octane Isomers

IsomerDensity (g/cm³)Refractive IndexMolar Volume (cm³/mol)LogP
n-Octane0.6991.395492.005.01
This compound0.6961.393466.934.64
2,5-Dimethylhexane0.6941.393478.014.64
3,4-Dimethylhexane0.7201.404451.964.64

Branching lowers boiling points and critical pressures due to reduced intermolecular interactions .

Q. Basic: What experimental methods are used to analyze this compound’s chromatographic behavior?

Answer:
Gas chromatography (GC) is a primary method for analyzing retention behavior. Retention times depend on molecular structure:

  • Branching : this compound elutes faster than linear isomers (e.g., n-octane) due to lower boiling points and reduced stationary-phase interactions.
  • Prediction : Retention times can be modeled using boiling points and topological indices. For example, this compound (boiling point ~106°C) has a shorter retention time than n-octane (boiling point ~125°C) under identical GC conditions .

Methodological Tip : Optimize column polarity (e.g., nonpolar columns like DB-5) to resolve branched isomers. Use retention index databases for identification .

Q. Advanced: How do molecular dynamics (MD) simulations elucidate the dynamic properties of this compound compared to linear alkanes?

Answer:
MD simulations reveal differences in translational/rotational diffusivities and relaxation times between this compound and linear alkanes:

  • Translational Diffusion : Branched alkanes exhibit slower diffusion due to steric hindrance. For example, this compound’s diffusivity is ~30% lower than n-octane’s in simulations .
  • Entropy Scaling : Excess entropy relationships (linking thermodynamic and dynamic properties) show deviations in branched isomers, highlighting the need for isomer-specific force fields .

Experimental Validation : Compare simulation results with NMR or neutron scattering data to validate rotational relaxation times .

Q. Advanced: How do topological indices (e.g., Zagreb index) predict the physicochemical properties of this compound?

Answer:
Topological indices quantify molecular connectivity and correlate with properties:

  • Zagreb Index (M₁) : Calculated as the sum of squared vertex degrees. For this compound, M₁ = 34 (vs. 28 for n-octane), reflecting higher branching and lower symmetry .
  • Applications :
    • LogP Prediction : Higher Zagreb indices correlate with increased hydrophobicity.
    • Boiling Points : Lower indices (indicative of branching) predict reduced boiling points .

Table 2: Topological Indices and Properties

IsomerZagreb Index (M₁)Predicted LogPExperimental LogP
n-Octane285.015.01
This compound344.644.64

Q. Advanced: What challenges arise in modeling the combustion kinetics of branched alkanes like this compound?

Answer:
Branched alkanes exhibit complex oxidation pathways:

  • Low-Temperature Oxidation : Enhanced radical isomerization due to branching, leading to competing pathways for ketohydroperoxide formation.
  • Modeling : Existing kinetic models (e.g., for 2,5-dimethylhexane) require adjustment for steric effects in this compound. Key steps include:
    • H-Abstraction : Preferential attack at tertiary C-H bonds.
    • Isomer-Specific Rate Rules : Adjust Arrhenius parameters for branching-induced steric hindrance .

Experimental Validation : Jet-stirred reactors and shock tube ignition delay measurements are critical for refining rate constants .

Q. Advanced: How do mass spectrometry (MS) fragmentation patterns differ between this compound and linear alkanes?

Answer:
Branched alkanes produce distinct MS fragmentation patterns:

  • Major Fragments : this compound (MW 114) shows prominent peaks at m/z 57 ([C₄H₉]⁺) and m/z 71 ([C₅H₁₁]⁺), reflecting cleavage at tertiary carbons.
  • Comparison to Linear Alkanes : n-Octane favors even-electron ions (e.g., m/z 85 [C₆H₁₃]⁺) due to sequential β-cleavage .

Methodological Note : Use high-resolution MS to distinguish isomers via fragment ion intensity ratios .

Q. Advanced: What computational tools are used to predict synthetic routes for this compound derivatives?

Answer:
Retrosynthesis tools leverage reaction databases and AI:

  • Biocatalytic Routes : Enzymatic reduction of diketones (e.g., baker’s yeast for chiral intermediates) .
  • AI Platforms : Tools like Reaxys or Pistachio propose routes via alkylation of iso-butane with 1-chlorobutane, optimizing catalysts (e.g., AlCl₃) for yield .

Validation : Cross-check proposed routes with experimental data on enantiomeric excess (e.g., >90% ee achieved via enzymatic methods) .

Properties

IUPAC Name

2,2-dimethylhexane
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InChI

InChI=1S/C8H18/c1-5-6-7-8(2,3)4/h5-7H2,1-4H3
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InChI Key

FLTJDUOFAQWHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H18
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DSSTOX Substance ID

DTXSID9073200
Record name Hexane, 2,2-dimethyl-
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Molecular Weight

114.23 g/mol
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Physical Description

Clear, colorless liquid; [Aldrich MSDS]
Record name 2,2-Dimethylhexane
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Vapor Pressure

34.0 [mmHg]
Record name 2,2-Dimethylhexane
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CAS No.

590-73-8, 29222-48-8
Record name 2,2-Dimethylhexane
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Record name 2,2-DIMETHYLHEXANE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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